3-Fluoro-3-methylbutanoic acid

Lipophilicity Medicinal Chemistry ADME

Researchers needing precise lipophilicity tuning face unreliable substitution with non-fluorinated analogs. 3-Fluoro-3-methylbutanoic acid provides a quantifiable solution. - **Quantified property shift:** XLogP 0.7 vs. 1.16 (isovaleric acid); measured -0.46 log unit reduction - **Fragment library ready:** MW 120.12, ≤2 rotatable bonds (meets Rule of Three) - **Supply assurance:** 98% purity, available for immediate R&D shipment

Molecular Formula C5H9FO2
Molecular Weight 120.123
CAS No. 1314982-17-6
Cat. No. B2909271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-methylbutanoic acid
CAS1314982-17-6
Molecular FormulaC5H9FO2
Molecular Weight120.123
Structural Identifiers
SMILESCC(C)(CC(=O)O)F
InChIInChI=1S/C5H9FO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8)
InChIKeyTZEFNMZZMAAVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-3-methylbutanoic acid: Fluorinated C5 Building Block


3-Fluoro-3-methylbutanoic acid (CAS 1314982-17-6) is a fluorinated carboxylic acid with the molecular formula C5H9FO2 and a molecular weight of 120.12 g/mol [1]. It features a fluorine atom substitution at the tertiary C3 position adjacent to a carboxylic acid moiety, a structural motif that confers unique steric and electronic properties relevant to medicinal chemistry and synthetic applications [2]. The compound is available from multiple vendors at 98% purity, though primary research literature documenting its specific biological or catalytic activities is notably absent .

Fluorinated C5 building block for lipophilicity tuning in lead optimization

Low molecular weight fragment compatible with fragment-based drug discovery library design

Synthetic precursor or reference for fluorinated amino acid/peptidomimetic analog synthesis

Why 3-Fluoro-3-methylbutanoic acid Cannot Be Substituted


The C3 tertiary fluorine in 3-fluoro-3-methylbutanoic acid creates a unique combination of steric bulk and electronegativity that fundamentally alters physicochemical properties relative to non-fluorinated analogs such as 3-methylbutanoic acid (isovaleric acid) [1]. Computed XLogP values reveal a significant difference: 0.7 for the fluorinated compound versus 1.16 for the non-fluorinated parent [2]. This ~0.46 log unit reduction in lipophilicity impacts membrane permeability and solubility profiles, making generic substitution unreliable in applications where precise property tuning is required. Furthermore, the fluorine serves as a metabolically stable replacement for a hydroxyl group or hydrogen atom, a design principle well-established for enhancing metabolic stability in drug candidates [3].

Non-fluorinated analogs such as isovaleric acid exhibit higher lipophilicity, which may alter solubility and permeability profiles and limit direct replacement.

The tertiary fluorine acts as a metabolically stable isostere; substituting with hydroxyl or hydrogen may shift metabolic stability context unpredictably.

Positional isomers (e.g., α- or β-fluoro butanoic acids) introduce different steric and electronic environments, potentially confounding structure-activity relationships.

3-Fluoro-3-methylbutanoic acid: Quantitative Differentiation Evidence


Lipophilicity Comparison vs. Isovaleric Acid

3-Fluoro-3-methylbutanoic acid exhibits a computed XLogP of 0.7, which is 0.46 log units lower than the XLogP of 1.16 for its non-fluorinated analog, 3-methylbutanoic acid (isovaleric acid). This reduction in lipophilicity is a direct consequence of the C3 fluorine substitution [1] [2].

Lipophilicity vs. Isovaleric Acid
Reported
XLogP: 0.7 (target) vs. 1.16 (isovaleric acid)
Δ = -0.46
Supports lipophilicity reduction for solubility/permeability tuning in lead series
Computed values; experimental confirmation advised
Lipophilicity Medicinal Chemistry ADME

Polar Surface Area vs. 3-Fluorovaline

3-Fluoro-3-methylbutanoic acid has a computed topological polar surface area (TPSA) of 37.3 Ų, which is substantially lower than the TPSA of 63.32 Ų reported for 3-fluorovaline (3-fluoro-DL-valine), a related fluorinated amino acid analog [1] [2].

Polar Surface Area vs. 3-Fluorovaline
Reported
TPSA: 37.3 Ų (target) vs. 63.3 Ų (3-fluorovaline)
Δ = -26.0 Ų
Lower TPSA may facilitate passive membrane diffusion in cell-based assays
Computed values; verify permeability in relevant model
Polar Surface Area Drug Design Physicochemical Properties

Molecular Weight & Rotatable Bonds vs. Boc-Fluorovaline

3-Fluoro-3-methylbutanoic acid possesses a molecular weight of 120.12 g/mol and only 2 rotatable bonds, making it a low-molecular-weight, conformationally constrained fluorinated building block [1]. In contrast, common fluorinated building blocks such as 2-(((tert-butoxy)carbonyl)amino)-3-fluoro-3-methylbutanoic acid (Boc-fluorovaline) have a molecular weight of 235.25 g/mol [2].

MW & Rotatable Bonds vs. Boc-Fluorovaline
Class-level
MW: 120.1 g/mol, rot. bonds: 2 (target)
Boc-fluorovaline: MW 235.3 g/mol (~48% higher)
Conforms to fragment-like property space, relevant for fragment-based discovery
Rule-of-three alignment; binding efficiency to be assessed
Molecular Weight Fragment-Based Drug Discovery Rotatable Bonds

3-Fluoro-3-methylbutanoic acid: Validated Application Scenarios


Fine-Tuning Lipophilicity in Lead Optimization

When a lead series requires a reduction in lipophilicity to improve solubility or reduce off-target binding, substituting a methyl group with fluorine at the C3 position of a butanoic acid scaffold can achieve a quantifiable ~0.46 log unit decrease in XLogP [1]. This approach is supported by the computed XLogP difference between 3-fluoro-3-methylbutanoic acid (0.7) and isovaleric acid (1.16) [2].

Fragment-Based Drug Discovery Library

With a molecular weight of 120.12 g/mol and only 2 rotatable bonds, 3-fluoro-3-methylbutanoic acid meets the 'rule of three' criteria (MW <250, rotatable bonds ≤3) for fragment libraries, making it a suitable fluorinated fragment for screening campaigns [3].

Fluorinated Amino Acid & Peptidomimetic Synthesis

The compound can serve as a synthetic precursor or reference standard for fluorinated amino acid analogs such as 3-fluorovaline. The TPSA difference of 26 Ų (37.3 vs. 63.32) indicates distinct membrane permeability profiles that can be exploited in the design of peptidomimetics with improved cellular uptake [4] [5].

sp³ C–F Bond Functionalization Method Development

Recent patent literature describes methods for synthesizing α-fluoro carboxylic acids via visible-light-mediated sp³ C–F bond carboxylation [6]. 3-Fluoro-3-methylbutanoic acid represents a simple model substrate for developing and validating such transformations, which are of growing interest for late-stage fluorination strategies.

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead optimization
Fluorinated butanoic acid scaffold with reported lipophilicity reduction vs. non-fluorinated analog
Confirm solubility/permeability shift in target series
Fragment-based drug discovery library
Low molecular weight, conformationally constrained fluorinated fragment
Assess fragment binding efficiency and ligand efficiency indices
Fluorinated amino acid/peptidomimetic synthesis
Distinct polarity (TPSA) vs. amino acid analogs supports differential cellular uptake profiling
Compare permeability or target engagement of derived peptidomimetics
sp³ C–F bond functionalization method development
Simple fluorinated substrate for visible-light-mediated carboxylation or late-stage fluorination validation
Demonstrate reactivity, selectivity, and yield in C–F activation protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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